3-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea
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Overview
Description
3-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea typically involves multi-step organic reactions. One common method starts with the condensation of 3-fluorobenzaldehyde with pyrrolidinone derivatives under acidic conditions to form the intermediate 3-(3-fluorophenyl)-5-oxopyrrolidine. This intermediate is then reacted with methyl isocyanate and phenyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-[(4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-7-chlorohepta-2,4,6-triyn-1-one .
Uniqueness
What sets 3-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its fluorophenyl group enhances its stability and binding affinity in biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-21(15-7-3-2-4-8-15)18(24)20-14-11-17(23)22(12-14)16-9-5-6-13(19)10-16/h2-10,14H,11-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEHUVGORJIUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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